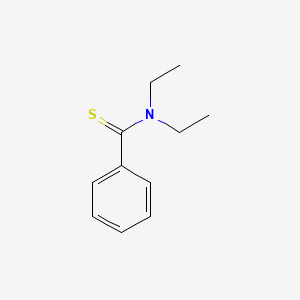

N,N-Diethylthiobenzamide

Description

N,N-Diethylthiobenzamide (CAS 18775-06-9) is a sulfur-containing aromatic amide derivative characterized by a thiocarbonyl group (C=S) and two ethyl substituents on the nitrogen atom. It is synthesized via thionation of N,N-Diethylbenzamide using methods such as the Kindler modification, yielding a yellow oil with a 53% yield under optimized conditions . Key physicochemical properties include a boiling point of 560.24 K, melting point of 306.89 K, and a logP (octanol/water partition coefficient) of 2.704, indicating moderate lipophilicity . Spectroscopic characterization (¹H/¹³C NMR, FTIR) confirms its structure, with distinct signals for aromatic protons (δ 7.23–7.37) and ethyl groups (δ 1.15–1.40) . Thermodynamic data reveal a solid-state enthalpy of formation (ΔfH°solid) of -10.30 ± 2.10 kJ/mol and a combustion enthalpy (ΔcH°solid) of -7064.00 ± 1.50 kJ/mol .

Properties

CAS No. |

18775-06-9 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N,N-diethylbenzenecarbothioamide |

InChI |

InChI=1S/C11H15NS/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

BLKHEHXBEXPSAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

N,N-Diethylthiobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of thiobenzamide with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding N,N-Diethylthiobenzamide as the primary product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N,N-Diethylthiobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert N,N-Diethylthiobenzamide to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the thiobenzamide moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethylthiobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms.

Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: N,N-Diethylthiobenzamide is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethylthiobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Diethylthiobenzamide belongs to the thiobenzamide family, differing from related compounds in substituents and functional groups:

Physicochemical Properties

Critical properties of N,N-Diethylthiobenzamide and analogues are compared below:

Key Findings :

- Thioamide vs. Amide : The substitution of O with S in the carbonyl group increases lipophilicity (logP) by ~1.5 units and slightly elevates boiling points due to stronger intermolecular interactions .

- Alkyl Chain Effects : Diethyl substituents enhance thermal stability (higher Tboil) compared to dimethyl or unsubstituted analogues .

Thermodynamic Stability

Combustion and formation enthalpies highlight stability trends:

| Compound | ΔcH°solid (kJ/mol) | ΔfH°solid (kJ/mol) |

|---|---|---|

| N,N-Diethylthiobenzamide | -7064.00 ± 1.50 | -10.30 ± 2.10 |

| Thiobenzamide | -6892.50 ± 1.20 | -6.80 ± 0.80 |

| N,N-Dimethylthiobenzamide | -7015.30 ± 1.50 | -8.20 ± 1.00 |

Analysis :

- Diethylthiobenzamide exhibits the lowest ΔfH°solid , indicating higher thermodynamic stability in the solid state compared to dimethyl and unsubstituted derivatives .

- The larger alkyl groups (diethyl vs. dimethyl) contribute to lower combustion enthalpies, reflecting reduced energy release during oxidation .

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.